(2Z)-2-(1H-benzimidazol-2-yl)-3-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile
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Overview
Description
The compound “(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-[4-(BUTYLSULFANYL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE” is a complex organic molecule that features a benzodiazole ring, a pyrazole ring, and a butylsulfanyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodiazole and pyrazole rings, followed by their coupling with the butylsulfanyl phenyl group. Typical reaction conditions might include:
Formation of Benzodiazole Ring: This could involve the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Formation of Pyrazole Ring: This might be achieved through the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The final steps would involve coupling the benzodiazole and pyrazole rings with the butylsulfanyl phenyl group under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules.
Biology
Medicine
Possible use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The compound’s mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-[4-(METHYLSULFANYL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE
- **(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-[4-(ETHYLSULFANYL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE
Uniqueness
The presence of the butylsulfanyl group might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, compared to similar compounds with different alkyl groups.
Properties
Molecular Formula |
C29H25N5S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C29H25N5S/c1-2-3-17-35-25-15-13-21(14-16-25)28-23(20-34(33-28)24-9-5-4-6-10-24)18-22(19-30)29-31-26-11-7-8-12-27(26)32-29/h4-16,18,20H,2-3,17H2,1H3,(H,31,32)/b22-18- |
InChI Key |
DSNBWTOCRQOTTB-PYCFMQQDSA-N |
Isomeric SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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